molecular formula C21H21FO5S B1672104 伊普格列净 CAS No. 761423-87-4

伊普格列净

货号: B1672104
CAS 编号: 761423-87-4
分子量: 404.5 g/mol
InChI 键: AHFWIQIYAXSLBA-RQXATKFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Efficacy in Type 1 Diabetes

Recent studies have demonstrated the effectiveness of ipragliflozin as an add-on therapy for patients with type 1 diabetes mellitus (T1DM). A notable phase III study conducted over 52 weeks assessed the safety and efficacy of ipragliflozin in insulin-treated T1DM patients. The study found that:

  • Reduction in Glycated Hemoglobin : Patients receiving ipragliflozin showed a significant reduction in mean glycated hemoglobin (HbA1c) levels by approximately -0.33% from baseline, sustained from week 4 onwards .
  • Insulin Dose Reduction : The addition of ipragliflozin resulted in a decrease in total daily insulin requirements, indicating improved glycemic control without increasing insulin dosage .
  • Weight Management : Patients experienced a reduction in body weight, further contributing to metabolic improvements .

Efficacy in Type 2 Diabetes

Ipragliflozin has also been extensively studied for its effects on type 2 diabetes mellitus (T2DM). Key findings from various clinical trials include:

  • Significant HbA1c Reduction : In a randomized controlled trial, patients treated with ipragliflozin exhibited a change from baseline HbA1c levels of -0.79% compared to placebo .
  • Improvement in Fasting Plasma Glucose : The treatment group showed a significant decrease in fasting plasma glucose levels, enhancing overall glycemic control .
  • Body Weight and Insulin Sensitivity : Ipragliflozin contributed to weight loss and improved insulin sensitivity as evidenced by changes in Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) scores .

Renal Protective Effects

The renal benefits of ipragliflozin are gaining recognition, particularly concerning chronic kidney disease (CKD) and cardiovascular disease (CVD). Research indicates that:

  • Improved Renal Function : A study involving patients with T2DM demonstrated that ipragliflozin significantly improved estimated glomerular filtration rate (eGFR) compared to conventional therapies .
  • Uric Acid Reduction : Ipragliflozin was associated with decreased serum uric acid levels, which may contribute to its renal protective effects .
  • Long-term Renoprotection : Evidence suggests that long-term use of ipragliflozin can slow the progression of kidney disease and reduce cardiovascular risk factors associated with diabetes .

Case Study 1: Ipragliflozin in Type 1 Diabetes

A clinical trial involving 175 Japanese participants with T1DM showed that those treated with ipragliflozin had significant reductions in HbA1c (-0.36%) and daily insulin doses (-7.35 IU) compared to placebo after 24 weeks . The treatment was well tolerated, with no serious adverse events reported.

Case Study 2: Ipragliflozin and Renal Function

In another study focused on patients with T2DM inadequately controlled by standard treatments, ipragliflozin not only improved glycemic control but also enhanced renal function indicators, such as eGFR, demonstrating its potential as a dual-action therapeutic agent .

生化分析

Biochemical Properties

Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, Ipragliflozin reduces blood glucose levels .

Cellular Effects

Ipragliflozin has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .

Molecular Mechanism

The molecular mechanism of Ipragliflozin involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . Ipragliflozin reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .

Temporal Effects in Laboratory Settings

In laboratory settings, Ipragliflozin has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .

Dosage Effects in Animal Models

In animal models, Ipragliflozin has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, Ipragliflozin was administered at a dose of 16.7 μg/day for 5 weeks . The study found that Ipragliflozin attenuated the development of NASH in the mice .

Metabolic Pathways

Ipragliflozin is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .

Transport and Distribution

Ipragliflozin is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .

Subcellular Localization

The subcellular localization of Ipragliflozin is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of Ipragliflozin is localized to the cell membrane where SGLT2 is present .

生物活性

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

Ipragliflozin works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, ipragliflozin promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of ipragliflozin indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

  • Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.
  • Half-life : Approximately 12 hours, allowing for once-daily dosing.
  • Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.
  • Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.
ParameterValue
Peak Plasma Concentration1-2 hours
Elimination Half-life~12 hours
Volume of Distribution142 mL/kg
Clearance4.38 mL/kg/h

Clinical Efficacy

Ipragliflozin has demonstrated significant efficacy in various clinical studies:

  • Type 2 Diabetes Management :
    • A pooled analysis from multiple randomized controlled trials showed that ipragliflozin significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .
    • In a study involving Japanese patients with T1DM inadequately controlled with insulin, ipragliflozin also led to a notable decrease in HbA1c and total daily insulin dose .
  • Renal Protection :
    • Research indicates that ipragliflozin reduces urinary albumin excretion and oxidative stress markers in diabetic nephropathy models . In one study, high-dose ipragliflozin treatment resulted in lower blood glucose levels and reduced reactive oxygen species production in db/db mice .
  • Cardiovascular Benefits :
    • In patients with T2DM, ipragliflozin has been associated with improvements in endothelial function and reductions in carotid intima-media thickness (IMT), suggesting potential cardiovascular protective effects .

Safety Profile

The safety profile of ipragliflozin has been evaluated across numerous studies:

  • Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between ipragliflozin and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.
  • Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with ipragliflozin use .

Case Studies

  • Hepatic Outcomes :
    • A study focusing on patients with non-alcoholic fatty liver disease (NAFLD) reported significant decreases in liver enzyme activities among those treated with ipragliflozin compared to control groups, indicating potential hepatic benefits .
  • Endothelial Function :
    • In diabetic mouse models, ipragliflozin improved endothelial function by enhancing phosphorylation of endothelial nitric oxide synthase (eNOS) and reducing inflammation markers .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin
Reactant of Route 3
Ipragliflozin
Reactant of Route 4
Ipragliflozin
Reactant of Route 5
Ipragliflozin
Reactant of Route 6
Ipragliflozin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。